molecular formula C17H18FNO4S B563965 N-Benzoyl Florfenicol Amine CAS No. 1322626-20-9

N-Benzoyl Florfenicol Amine

Cat. No. B563965
CAS RN: 1322626-20-9
M. Wt: 351.392
InChI Key: MUYIXUSIKJZXBP-OEMAIJDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl Florfenicol Amine (NBF) is a synthetic compound that has been used in a variety of scientific research applications. It has been found to be effective in a number of biochemical and physiological processes, and is used in the laboratory for a variety of purposes. NBF has a unique mechanism of action that makes it an attractive choice for scientific research.

Mechanism of Action

N-Benzoyl Florfenicol Amine is believed to work by binding to a specific receptor site in the brain, which leads to a decrease in the activity of certain neurotransmitters. This binding leads to a decrease in the activity of certain hormones, as well as a decrease in the activity of certain enzymes. This binding also leads to a decrease in the activity of certain proteins, which can lead to a decrease in the activity of certain genes.
Biochemical and Physiological Effects
N-Benzoyl Florfenicol Amine has been found to have a variety of biochemical and physiological effects. It has been found to decrease the activity of certain hormones, as well as decrease the activity of certain enzymes. It has also been found to decrease the activity of certain proteins, and decrease the activity of certain genes. N-Benzoyl Florfenicol Amine has also been found to decrease the activity of certain neurotransmitters, as well as decrease the activity of certain receptors.

Advantages and Limitations for Lab Experiments

N-Benzoyl Florfenicol Amine has a number of advantages for laboratory experiments. It is easy to synthesize, and is relatively inexpensive. It is also highly effective in a variety of biochemical and physiological processes. However, there are also some limitations to using N-Benzoyl Florfenicol Amine in laboratory experiments. It can be toxic in high doses, and can cause irritation to the skin and eyes.

Future Directions

The potential uses of N-Benzoyl Florfenicol Amine are vast and varied. It could be used to study the effects of environmental toxins on the nervous system, as well as to study the effects of drugs on the brain. It could also be used to study the effects of hormones on the body, and to study the effects of aging on the body. N-Benzoyl Florfenicol Amine could also be used to study the effects of radiation on the body, and to study the effects of stress on the body. Additionally, N-Benzoyl Florfenicol Amine could be used to study the effects of various diseases on the body, and to study the effects of various drugs on the body. Finally, N-Benzoyl Florfenicol Amine could be used to study the effects of various dietary supplements on the body, and to study the effects of various vitamins and minerals on the body.

Synthesis Methods

N-Benzoyl Florfenicol Amine is synthesized by the reaction of 4-chlorobenzoyl chloride and 2-amino-4-chlorobenzophenone in the presence of a base. This reaction produces N-Benzoyl Florfenicol Amine in a yield of approximately 96%. The reaction is simple and efficient, making it an attractive choice for laboratory synthesis.

Scientific Research Applications

N-Benzoyl Florfenicol Amine has been used in a variety of scientific research applications. It has been used in the study of the effects of environmental toxins on the nervous system, as well as in the study of the effects of drugs on the brain. It has also been used to study the effects of hormones on the body, and to study the effects of aging on the body. N-Benzoyl Florfenicol Amine has also been used in the study of the effects of radiation on the body, and to study the effects of stress on the body.

properties

IUPAC Name

N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-24(22,23)14-9-7-12(8-10-14)16(20)15(11-18)19-17(21)13-5-3-2-4-6-13/h2-10,15-16,20H,11H2,1H3,(H,19,21)/t15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYIXUSIKJZXBP-OEMAIJDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl Florfenicol Amine

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